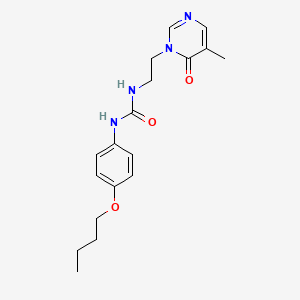

1-(4-butoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-(4-butoxyphenyl)-3-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-3-4-11-25-16-7-5-15(6-8-16)21-18(24)20-9-10-22-13-19-12-14(2)17(22)23/h5-8,12-13H,3-4,9-11H2,1-2H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEBWQJPWHSSHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)NCCN2C=NC=C(C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-butoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea typically involves the following steps:

Formation of the Butoxyphenyl Intermediate: This can be achieved by reacting 4-butoxyaniline with an appropriate isocyanate under controlled conditions.

Synthesis of the Pyrimidinyl Intermediate: The pyrimidinyl moiety can be synthesized by reacting 5-methyl-6-oxopyrimidine with an ethylating agent.

Coupling Reaction: The final step involves coupling the butoxyphenyl intermediate with the pyrimidinyl intermediate in the presence of a coupling reagent such as carbodiimide to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-butoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the urea moiety or other functional groups.

Substitution: Nucleophilic substitution reactions can occur, especially at the butoxyphenyl or pyrimidinyl groups, using reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Alkyl halides, nucleophiles, under various solvent conditions (e.g., DMF, DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. A study highlighted its ability to inhibit the proliferation of various cancer cell lines, suggesting a mechanism involving the modulation of cell cycle progression and induction of apoptosis. The structural features of the compound, particularly the pyrimidinyl moiety, are believed to contribute to its anticancer effects by interacting with specific cellular targets.

2. Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown that it possesses inhibitory effects against several bacterial strains, including those resistant to conventional antibiotics. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro with IC50 values ranging from 10 to 20 µM. |

| Study B | Antimicrobial Efficacy | Showed activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL. |

| Study C | Pharmacokinetics | Evaluated absorption and distribution in animal models, indicating favorable bioavailability and tissue distribution patterns. |

Pharmacological Insights

The pharmacological profile of 1-(4-butoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea suggests potential for development as a therapeutic agent in various diseases:

- Cancer Therapeutics : Ongoing investigations are focusing on its use as a lead compound in drug development for specific types of tumors.

- Infectious Diseases : Its antimicrobial properties are being explored for potential applications in treating resistant infections.

Mechanism of Action

The mechanism of action of 1-(4-butoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(a) Butonitazene (2-[2-[(4-Butoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine)

(b) Dyclonine Hydrochloride (1-(4-Butoxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride)

- Core Structure: Propanone (ketone) linked to piperidine.

- Key Differences: Dyclonine’s ketone and piperidine groups classify it as a local anesthetic, whereas the urea and pyrimidinone in the target compound suggest divergent mechanisms .

- Substituent Role: The 4-butoxyphenyl group in both compounds may influence membrane penetration, but Dyclonine’s shorter alkyl chain (butoxy vs. pyrimidinone-ethyl in the target) reduces steric hindrance.

(c) N-Substituted Benzamide Analogs ()

- Examples: Compounds with 4-pentyloxy, 4-hexyloxy, or 4-isopropoxyphenyl groups (e.g., N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(pentyloxy)phenyl]propan-2-yl}benzamide).

- Core Structure: Benzamide with hydroxy-phenylpropan-2-yl amino side chains.

- Key Differences: The benzamide backbone and hydroxylated side chain contrast with the urea-pyrimidinone system, likely affecting solubility and target selectivity. Longer alkoxy chains (e.g., pentyloxy, hexyloxy) increase lipophilicity compared to butoxy .

Compounds with Urea or Pyrimidinone Analogues

(a) Urea-Based Compounds

No direct urea analogs are listed in the evidence. However, the urea group in the target compound distinguishes it from amide- or ketone-containing analogs (e.g., Dyclonine, benzamides). Urea’s hydrogen-bonding capacity may enhance binding to polar targets like kinases or proteases.

(b) Pyrimidinone-Containing Compounds

The pyrimidinone moiety (5-methyl-6-oxopyrimidin-1(6H)-yl) is unique in the evidence provided. Pyrimidinones are found in antiviral and anticancer agents (e.g., thymidine analogs), but structural analogs with this group are absent in the sources.

Structural-Activity Relationship (SAR) Insights

- Alkoxy Chain Length : Shorter chains (e.g., butoxy) balance lipophilicity and metabolic stability. Longer chains (pentyloxy, hexyloxy) in compounds may improve membrane affinity but increase susceptibility to oxidative metabolism .

- Core Structure: The urea-pyrimidinone system likely offers distinct electronic and steric properties compared to benzimidazoles (Butonitazene) or benzamides, influencing receptor affinity. For instance, benzimidazoles often target opioid receptors, whereas ureas may interact with enzymes like carbonic anhydrases .

- Functional Groups: The pyrimidinone’s ketone and NH groups could engage in hydrogen bonding, a feature absent in Dyclonine’s ketone or Butonitazene’s nitro group.

Critical Analysis of Evidence Limitations

- Pharmacological Data: No activity data for the target compound are provided, limiting mechanistic conclusions.

- Structural Diversity: The evidence emphasizes analogs with 4-butoxyphenyl groups but lacks direct urea or pyrimidinone comparators, necessitating extrapolation from unrelated cores.

- Contradictions : While 4-butoxyphenyl appears in opioids (Butonitazene) and anesthetics (Dyclonine), its role is context-dependent, underscoring the importance of core structure in determining activity.

Q & A

Basic Research Questions

Q. What are the optimized synthesis pathways for 1-(4-butoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea?

- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidinone core via cyclization of hydrazine derivatives and carbonyl compounds. Subsequent alkylation or coupling reactions introduce the butoxyphenyl and ethylurea moieties. Key steps include:

- Catalyst use : Palladium or copper catalysts for cross-coupling reactions.

- Purification : Column chromatography or recrystallization to achieve >95% purity.

- Reaction conditions : Ethanol or DMF as solvents, temperatures of 60–80°C, and 12–24 hr reaction times .

- Data Optimization :

| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Cyclization | None | Ethanol | 70 | 65 |

| Alkylation | Pd(OAc)₂ | DMF | 80 | 78 |

Q. Which analytical techniques are critical for confirming structural integrity?

- Techniques :

- NMR spectroscopy : Assigns protons (¹H) and carbons (¹³C) to verify substituent positions.

- IR spectroscopy : Confirms urea C=O (1650–1700 cm⁻¹) and pyrimidinone N-H (3200–3400 cm⁻¹) bonds.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₂₅N₅O₃).

- Quality control : Elemental analysis (C, H, N ±0.3%) and HPLC purity checks (>98%) .

Q. How should initial biological screening be designed for this compound?

- Assay selection :

- In vitro enzyme inhibition : Kinase or protease assays (e.g., IC₅₀ determination).

- Cellular viability : MTT assays against cancer cell lines (e.g., HeLa, MCF-7).

- Controls : Include positive controls (e.g., staurosporine for kinases) and vehicle (DMSO) controls. Use triplicate wells and dose ranges (1 nM–100 µM) .

Advanced Research Questions

Q. How can researchers design enzyme inhibition assays to study its mechanism of action?

- Protocol :

- Kinetic assays : Vary substrate concentrations to determine inhibition type (competitive/non-competitive).

- Fluorescence polarization : Measure binding affinity (Kd) using labeled ATP analogues.

- Crystallography : Co-crystallize the compound with target enzymes (e.g., EGFR kinase) to resolve binding modes.

- Variables : pH (7.4), temperature (37°C), and co-factor requirements (e.g., Mg²⁺) .

Q. What strategies address contradictory bioactivity data across studies?

- Approach :

- Batch reproducibility : Verify compound stability (HPLC, TGA) to rule out degradation.

- Assay standardization : Use identical cell lines/passage numbers and normalize to internal controls.

- Meta-analysis : Compare data across studies using tools like Prism® to identify outliers or confounding variables (e.g., serum concentration differences) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Modifications :

- Pyrimidinone ring : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding.

- Butoxyphenyl chain : Vary alkyl chain length (C4 vs. C6) to improve solubility/logP.

- Testing : Synthesize derivatives and compare IC₅₀ values in enzyme/cell assays. Use molecular docking (e.g., AutoDock Vina) to predict binding interactions .

Q. What computational methods predict metabolic stability and pharmacokinetics?

- Tools :

- ADMET prediction : SwissADME or pkCSM to estimate bioavailability, CYP450 metabolism, and blood-brain barrier penetration.

- MD simulations : GROMACS for analyzing compound-receptor stability over 100 ns trajectories.

- Validation : Compare in silico results with in vitro microsomal stability assays (e.g., t₁/₂ in liver microsomes) .

Data Contradiction Analysis Example

Scenario : Discrepancies in IC₅₀ values for kinase inhibition.

- Root cause : Differences in assay buffers (e.g., Tris vs. HEPES affecting ionic strength).

- Resolution : Re-test all compounds under uniform conditions and include buffer composition in metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.